![molecular formula C8H7N3OS B2666418 N-(1,3-benzoxazol-6-yl)thiourea CAS No. 861208-82-4](/img/structure/B2666418.png)
N-(1,3-benzoxazol-6-yl)thiourea
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Overview
Description
“N-(1,3-benzoxazol-6-yl)thiourea” is a chemical compound that belongs to the class of organic compounds known as benzoxazoles . It has a molecular formula of C8H7N3OS .
Synthesis Analysis
The synthesis of benzoxazole-based compounds, including “N-(1,3-benzoxazol-6-yl)thiourea”, can be achieved through various methods. One such method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) for the synthesis of new N’-(1,3-benzothiazol-2-yl)-substituted benzamides . The reaction yields were high (80–95%) under relatively milder conditions using dimethylformamide as a solvent .Molecular Structure Analysis
The molecular structure of “N-(1,3-benzoxazol-6-yl)thiourea” was confirmed by various spectroscopic techniques. For instance, the presence of –SO2NH was confirmed by a broad singlet at δ 12.7 to 13.0 ppm in 1H NMR . The structures were further confirmed by IR spectroscopy for the presence of S=O stretch in the range of 1370–1335 cm−1, N–H stretch 3550–3000 cm−1, and S–N stretch of 925–910 cm−1 .Chemical Reactions Analysis
Benzoxazoles, including “N-(1,3-benzoxazol-6-yl)thiourea”, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Scientific Research Applications
Antibacterial Agents
“N-(1,3-benzoxazol-6-yl)thiourea” derivatives have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against different bacterial strains. For instance, certain derivatives exhibited promising activity against Staphylococcus aureus .
Antifungal Agents
Benzoxazole derivatives, which include “N-(1,3-benzoxazol-6-yl)thiourea”, have been associated with antifungal activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antiprotozoal Agents
These compounds have also been investigated for their antiprotozoal activities . This makes them potentially useful in the treatment of diseases caused by protozoan parasites .
Anticancer Agents
Benzoxazole derivatives have been associated with anticancer activities . They could potentially be used in the development of new anticancer drugs .
Antioxidant Agents
These compounds have been associated with antioxidant effects . This suggests that they could potentially be used in the treatment of diseases caused by oxidative stress .
Anti-inflammatory Agents
Benzoxazole derivatives have been associated with anti-inflammatory activities . This suggests that they could potentially be used in the treatment of inflammatory diseases .
Mechanism of Action
While the specific mechanism of action for “N-(1,3-benzoxazol-6-yl)thiourea” is not explicitly stated in the retrieved papers, benzoxazole-based compounds have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
properties
IUPAC Name |
1,3-benzoxazol-6-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8(13)11-5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H3,9,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGXZBWUOJHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-6-yl)thiourea |
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